molecular formula C24H31N3O3 B2391136 methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate CAS No. 1797055-05-0

methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate

Cat. No. B2391136
M. Wt: 409.53
InChI Key: WIYNFUFUYYASSK-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
BenchChem offers high-quality methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

The compound and its analogs have been explored in the synthesis of potential antifolates. A study by Borrell et al. (1998) involved the synthesis of 4-amino-7-oxo-substituted analogues as potential antifolates. These compounds were synthesized starting from para-substituted methyl benzoates, leading to pyridones and eventually to pyrido[2,3-d]pyrimidines after a series of reactions. The compounds were tested for in vitro activity against leukemia cells, although they were found to be devoid of activity, highlighting the importance of the carbonyl group in their activity profile (Borrell et al., 1998).

Crystal Structure and DFT Study

Another aspect of research involving similar compounds focuses on their crystal structure and physicochemical properties. Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings, analyzing their crystal structures, conformational analyses, and physicochemical properties through density functional theory (DFT). The study provides insight into the structural and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications (Huang et al., 2021).

Multicomponent Reactions for Polyheterocyclic Systems

The creation of polyheterocyclic systems through multicomponent reactions represents another area of application. Cao et al. (2019) reported on the synthesis of nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles via a multicomponent reaction involving l-proline, isatins, and methyl propiolates. This approach led to the formation of unique polyheterocyclic compounds, showcasing the versatility of such reactions in synthesizing complex molecular architectures (Cao et al., 2019).

Synthesis and Quantum Studies of Novel Compounds

Halim and Ibrahim (2022) explored the synthesis and quantum studies of a novel compound, providing detailed insights into its structure and properties through DFT calculations. This research highlights the importance of theoretical studies in complementing experimental work, allowing for a deeper understanding of a compound's electronic structure and reactivity (Halim & Ibrahim, 2022).

properties

IUPAC Name

methyl 4-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-30-23(28)16-7-9-20(10-8-16)25-24(29)27-12-4-5-17-13-18-14-19(22(17)27)15-26-11-3-2-6-21(18)26/h7-10,13,18-19,21-22H,2-6,11-12,14-15H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYNFUFUYYASSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate

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